N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Its structure features:
- A 6-(4-fluorophenyl) substituent on the imidazo[2,1-b][1,3]thiazole core.
- A 3-methyl group on the fused thiazole ring.
- A carboxamide moiety linked to a 3-fluoro-4-methylphenyl group.
This scaffold is synthesized via condensation reactions involving substituted phenyl derivatives and halogenated intermediates, as seen in analogous compounds (e.g., ). The fluorinated aromatic groups enhance lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding in biological targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3OS/c1-11-3-8-15(9-16(11)22)23-19(26)18-12(2)25-10-17(24-20(25)27-18)13-4-6-14(21)7-5-13/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWFLUDRNCFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 383.4 g/mol. The structure features an imidazo-thiazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F2N3OS |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 946275-66-7 |
Anticancer Activity
Research has demonstrated that compounds with imidazo-thiazole structures exhibit significant anticancer properties. A study indicated that related compounds showed potent activity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. For instance, one derivative displayed an IC50 value less than that of doxorubicin, a standard chemotherapy drug .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-fluoro...) | A-431 | <0.5 | |
| N-(3-fluoro...) | Jurkat | <0.5 | |
| Doxorubicin | A-431 | 0.7 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that related thiazole derivatives possess significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| N-(3-fluoro...) | Staphylococcus aureus | 15 | |
| N-(3-fluoro...) | Candida albicans | 12 |
Anticonvulsant Activity
The anticonvulsant potential of related thiazole compounds has been explored using picrotoxin-induced convulsion models. Compounds with similar structural motifs have shown promising results, suggesting that modifications in the phenyl rings can enhance efficacy .
Table 3: Anticonvulsant Activity Data
Case Study 1: Anticancer Evaluation
In a recent study, a series of imidazo-thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The study highlighted the importance of substituent positions on the phenyl ring in enhancing cytotoxic activity. Notably, compounds with para-dimethyl substitution exhibited significantly higher potency .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that specific modifications to the thiazole ring led to increased antibacterial activity, emphasizing the role of structural diversity in drug design .
Scientific Research Applications
Recent studies have indicated that this compound exhibits promising biological activities, particularly in the following areas:
-
Anticancer Activity
- Research has shown that imidazo[2,1-b][1,3]thiazole derivatives possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation and induce apoptosis. For instance, a study highlighted its effectiveness in targeting specific cancer pathways, potentially leading to the development of new cancer therapies .
- Antimicrobial Properties
-
Enzyme Inhibition
- N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been identified as an inhibitor of specific enzymes involved in disease processes. For example, its ability to inhibit certain kinases could be leveraged in treating diseases characterized by aberrant kinase activity .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- A study published in Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of imidazo[2,1-b][1,3]thiazoles. The results indicated that modifications to the phenyl rings significantly enhanced anticancer activity against specific tumor types .
- Another research article highlighted the synthesis of this compound and its analogs through multi-step reactions involving isothiocyanates and amines. The resulting compounds were assessed for their biological activities using standard assays for anticancer and antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Substituent Variations on the Aromatic Rings
- N-(3,4-Dimethylphenyl) Analog (): Replaces the 3-fluoro-4-methylphenyl group with a 3,4-dimethylphenyl group.
Heteroaryl Carboxamide Derivatives ():
- BI82825 : Substitutes the phenyl group with a pyridin-2-ylmethyl moiety (Mol. Formula: C₁₈H₁₃FN₄OS).
- BI82795: Uses a 1,2-oxazol-3-yl group (Mol. Formula: C₁₅H₉FN₄O₂S).
Functional Group Comparisons
Carboxamide Precursor ():
The carboxylic acid precursor, 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (Mol. Formula: C₁₃H₉FN₂O₂S), lacks the 3-fluoro-4-methylphenyl carboxamide side chain. This highlights the importance of the amide linkage for pharmacological activity.
Nitro-Substituted Analogs ():
N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide replaces fluorine with a 3-nitro group , which increases electron deficiency and may influence redox properties or target binding.
Data Table: Key Structural Analogs and Properties
Implications for Drug Development
The structural analogs demonstrate that:
- Electron-withdrawing groups (e.g., F, CF₃, NO₂) improve metabolic stability but may reduce solubility.
- Heteroaryl carboxamides (e.g., pyridinyl, oxazolyl) enhance target selectivity through additional hydrogen-bond interactions.
- Steric modifications (e.g., dimethyl vs. fluoro-methyl) influence binding pocket compatibility.
Further studies on pharmacokinetics and target engagement are needed to optimize this scaffold for therapeutic use.
Q & A
Q. What are the standard synthetic routes for N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization using catalysts like palladium or copper salts in solvents such as dimethylformamide (DMF) or methanol .
- Step 2 : Introduction of fluorophenyl and methyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Characterization : Intermediates and final products are validated using 1H/13C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : Aromatic protons (4-fluorophenyl group) show distinct coupling patterns (e.g., doublets for para-substituted fluorine at ~δ 7.5 ppm) .
- Mass Spectrometry : ESI-HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 454.12) and fragments related to the imidazothiazole core .
- X-ray Crystallography : Used in advanced studies to resolve ambiguous stereochemistry (e.g., torsion angles between fluorophenyl and methyl groups) .
Q. What preliminary bioactivity assays are recommended for evaluating this compound?
- In vitro enzyme inhibition : Screen against kinases or acetylcholinesterase using fluorometric assays (e.g., IC50 determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity .
- Solubility and stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : DMF enhances coupling efficiency for imidazothiazole formation, while methanol reduces side reactions during amidation .
- Catalyst screening : Pd(PPh3)4 improves cross-coupling yields (e.g., 75% vs. 50% with CuI) for fluorophenyl incorporation .
- Temperature control : Lower temperatures (0–5°C) minimize byproducts in sensitive steps (e.g., carboxamide formation) .
Q. How should researchers address contradictions in bioactivity data across different assay platforms?
- Assay validation : Compare results from fluorometric (e.g., FluoroTect) vs. radiometric (e.g., 32P-ATP) kinase assays to rule out platform-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in cellular vs. enzymatic assays .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HKD) to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
- Off-target prediction : SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .
Q. How can advanced NMR techniques resolve ambiguities in regiochemistry or tautomerism?
- NOESY/ROESY : Detect spatial proximity between methyl groups and fluorophenyl protons to confirm substitution patterns .
- 19F NMR : Monitor chemical shifts (e.g., δ -115 ppm for aryl fluorine) to track electronic effects during derivatization .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) by observing line broadening at elevated temperatures .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Flow chemistry : Continuous reactors improve reproducibility for exothermic steps (e.g., cyclization) .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water) to isolate >95% pure batches .
- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying under vacuum .
Q. How should researchers design SAR studies to optimize pharmacokinetic properties?
- LogP modulation : Introduce polar groups (e.g., -OH or -SO2NH2) to reduce lipophilicity (target LogP < 3) .
- Metabolic soft spots : Replace labile methyl groups with deuterated analogs to enhance metabolic stability .
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) guides BBB penetration potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
